Antifungal Potency Advantage of the 4-Cyano Substituent: Direct Head-to-Head Comparison of MIC and In Vivo Efficacy in Candida Models
In a systematic structure–activity relationship study of 1,3-benzoxazole-4-carbonitriles as antifungal agents, the 4-cyano-substituted carboxamide derivative 16b (synthesized from 4-cyanobenzo[d]oxazole-2-acetonitrile) exhibited an MIC of 0.12 µg/mL against Candida albicans and 0.25 µg/mL against Candida glabrata, representing a 4- to 8-fold improvement relative to the unsubstituted lead compound 1 (MIC 0.5–1.0 µg/mL). In a murine systemic candidiasis model, compound 16b administered at 10 mg/kg (oral) resulted in over 90% survival at day 14, whereas the 4-H analog achieved only 30% survival under the same dosing regimen . This direct head-to-head comparison demonstrates that the 4-cyano substitution imparts a quantifiable and therapeutically meaningful enhancement in both in vitro potency and in vivo efficacy.
| Evidence Dimension | Antifungal MIC against Candida albicans and in vivo survival in murine systemic candidiasis model |
|---|---|
| Target Compound Data | MIC 0.12 µg/mL (C. albicans); >90% survival at 14 days (oral 10 mg/kg) |
| Comparator Or Baseline | Unsubstituted 4-H analog (lead compound 1): MIC 0.5–1.0 µg/mL; ~30% survival at 14 days (oral 10 mg/kg) |
| Quantified Difference | 4- to 8-fold lower MIC; 3-fold higher in vivo survival rate |
| Conditions | In vitro broth microdilution (CLSI M27-A3); in vivo murine systemic candidiasis model, oral administration |
Why This Matters
For procurement decisions in antifungal lead optimization, the 4-cyano benzoxazole scaffold offers a validated potency and survival advantage over the unsubstituted core, reducing the risk of downstream efficacy failure.
- [1] Kuroyanagi, J.; Sugimoto, Y.; Saito, T.; Yamaguchi, H.; Kato, T.; Matsumoto, H. Structure–Activity Relationships of 1,3-Benzoxazole-4-carbonitriles as Novel Antifungal Agents with Potent in Vivo Efficacy. Chem. Pharm. Bull. 2011, 59 (3), 341–352. DOI: 10.1248/cpb.59.341. View Source
